9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

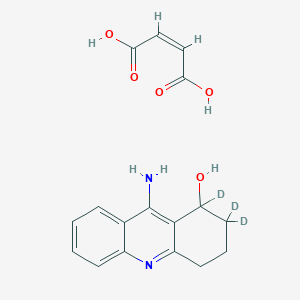

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-DPIYXFFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

An In-Depth Technical Guide to 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate: Structure, Synthesis, and Scientific Rationale

Abstract

This technical guide provides a comprehensive analysis of this compound, a deuterated analog of a potent cholinesterase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic rationale behind its chemical design, including the incorporation of deuterium to enhance its pharmacokinetic profile and the selection of the maleate salt form to optimize its physicochemical properties. We will explore its synthesis, mechanism of action, and the analytical methodologies required for its characterization, offering field-proven insights into the causality behind key experimental and development choices.

Introduction

The quest for effective therapeutics for neurodegenerative disorders such as Alzheimer's disease has led to the development of numerous compounds targeting the cholinergic system. One such family of compounds is derived from 9-amino-1,2,3,4-tetrahydroacridine (tacrine), the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] The parent compound, (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, also known as HP-029, emerged as a promising second-generation analog of tacrine, demonstrating potent acetylcholinesterase inhibition and activity in preclinical models of memory impairment with a potentially improved toxicity profile.[2]

This guide focuses on a specifically modified version of this molecule: This compound . This compound represents a sophisticated approach to drug design, leveraging two key chemical modifications to enhance its therapeutic potential:

-

Deuterium Substitution (-d3): The strategic replacement of specific hydrogen atoms with their stable, non-radioactive isotope, deuterium, is a modern medicinal chemistry strategy. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[5] The intended outcome is an improved pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[5]

-

Maleate Salt Formation: The conversion of a drug molecule into a salt is a critical step in pharmaceutical development to optimize its physical and biological properties.[6] The maleate salt is formed by reacting the basic parent drug with maleic acid. This salt form can significantly influence the compound's aqueous solubility, dissolution rate, chemical stability, and bioavailability.[7][8] While hydrochloride is the most common salt form, maleate is a popular alternative, often selected to achieve a desired biopharmaceutical profile.[7][9]

This document will provide a detailed exploration of the chemical structure, synthesis, and scientific rationale underpinning this compound, offering a technical resource for its study and development.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These characteristics govern its behavior in vitro and in vivo, influencing formulation, delivery, and pharmacological activity.

Chemical Structure

The core of the molecule is a tetrahydroacridine scaffold, which is essential for its biological activity. The "-d3" notation indicates that three hydrogen atoms have been replaced by deuterium. The maleate counter-ion is ionically bonded to the protonated amine of the acridine structure.

Caption: Ionic association of the protonated drug cation and the maleate anion.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1219806-48-0 | [10] |

| Molecular Formula | C₁₇H₁₅D₃N₂O₅ | [10] |

| Molecular Weight | 333.35 g/mol | [10] |

| Storage Condition | -20°C | [10] |

| Parent Compound (non-deuterated) | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol | [2] |

The Rationale for Deuterium Substitution

The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolism are replaced with deuterium.[11] This modification leverages the Deuterium Kinetic Isotope Effect (DKIE) , where the greater mass of deuterium leads to a lower vibrational frequency and stronger C-D bond compared to a C-H bond.

Expertise & Experience: In drug metabolism, Phase I oxidation reactions, often catalyzed by cytochrome P450 enzymes, frequently involve the cleavage of a C-H bond as the rate-determining step. By strengthening this bond through deuteration, the rate of metabolism can be significantly reduced.[4] This can lead to several therapeutic advantages:

-

Increased Half-Life: Slower metabolism prolongs the drug's presence in the bloodstream, potentially allowing for less frequent dosing and improved patient adherence.

-

Improved Safety Profile: Reduced metabolism can decrease the formation of potentially reactive or toxic metabolites.[5]

-

Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods can improve treatment outcomes.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is an illustrative example based on established chemical principles for this class of compounds. [12][13] Step 1: Synthesis of the Tetrahydroacridine Core (Friedländer Annulation)

-

Rationale: This one-pot reaction is an efficient method for constructing the tricyclic acridine system from commercially available starting materials. [13]p-Toluenesulfonic acid (p-TSA) is an effective acid catalyst for this condensation. [12]2. Procedure:

-

To a flask equipped with a Dean-Stark apparatus, add 2-aminobenzonitrile (1.0 eq) and a suitable solvent such as xylene.

-

Add p-toluenesulfonic acid monohydrate (1.0-1.5 eq).

-

Heat the mixture to reflux.

-

Slowly add a solution of cyclohexanone (1.1 eq) in xylene. Note: For the deuterated analog, a deuterated cyclohexanone (e.g., cyclohexanone-2,2,6,6-d4) would be used here to introduce the deuterium labels at a non-labile position. The "-d3" suggests labeling at a specific site, which may require a more tailored starting material.

-

Continue refluxing for 10-15 hours, collecting water in the Dean-Stark trap.

-

Cool the reaction mixture, and the product salt will precipitate. Filter the solid.

-

Basify the salt with aqueous sodium hydroxide and extract the free base with a solvent like dichloromethane.

-

Purify by column chromatography or recrystallization.

-

Further steps would involve the introduction of the 1-ol group and the 9-amino group, which can be achieved through various published methods for functionalizing the acridine ring system. [1][14] Step 2: Salt Formation

-

Rationale: To improve handling and solubility, the free base is converted to the maleate salt. This is a straightforward acid-base reaction.

-

Procedure:

-

Dissolve the purified 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 free base in a suitable solvent (e.g., ethanol or isopropanol).

-

In a separate flask, dissolve maleic acid (1.0 eq) in the same solvent, heating gently if necessary.

-

Slowly add the maleic acid solution to the free base solution with stirring.

-

The maleate salt will precipitate upon formation or cooling.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

-

Chapter 3: Mechanism of Action and Pharmacological Profile

The therapeutic effect of this compound is primarily derived from its interaction with the cholinergic system, though other activities may contribute to its overall profile.

Acetylcholinesterase (AChE) Inhibition

The primary mechanism of action for tacrine and its analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. [2][15]In Alzheimer's disease, there is a deficit in cholinergic neurotransmission. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, enhancing nerve signaling and potentially improving cognitive function. The tetrahydroacridine scaffold is known to bind to both the catalytic and peripheral anionic sites of the AChE enzyme.

Secondary Pharmacological Activities

Research on tacrine and related compounds has revealed a more complex pharmacological profile than simple AChE inhibition. These secondary activities could be therapeutically relevant:

-

Amine Uptake Inhibition: Some analogs have been shown to inhibit the reuptake of noradrenaline and dopamine, which could have antidepressant or cognition-enhancing effects. [2]* Potassium Channel Blockade: Tacrine is a potent blocker of certain potassium channels, which can increase the duration of action potentials and enhance neurotransmitter release. [15][16]* Modulation of Adrenergic Systems: Tacrine can also interact with beta-adrenoceptor coupled signal transduction systems, an action that may contribute to its effects on cognition. [17]

Chapter 4: Analytical Methodologies

Rigorous analytical testing is required to ensure the identity, purity, and quality of the final compound.

Workflow for Quality Control

Caption: A typical analytical workflow for API characterization and release.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify its concentration (assay).

-

Protocol:

-

Column: C18 reverse-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, 4 µm). [18] 2. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength relevant to the acridine chromophore (e.g., 254 nm and 338 nm).

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the parent ion and its deuterated isotopologues, and to identify any impurities or degradants.

-

Protocol:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The sample is infused directly or analyzed via LC-MS.

-

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for the deuterated compound (C₁₇H₁₅D₃N₂O₅). The observed mass should be within 5 ppm of the theoretical mass. The isotopic pattern will confirm the presence of deuterium.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural confirmation and to verify the position and extent of deuterium incorporation.

-

Protocol:

-

Solvent: Deuterated solvent such as DMSO-d₆ or CD₃OD.

-

Experiments:

-

¹H NMR: Will confirm the overall proton skeleton. The integral of the signal corresponding to the deuterated position will be significantly reduced.

-

¹³C NMR: Will confirm the carbon skeleton.

-

²H NMR (Deuterium NMR): Will directly detect the deuterium signal, confirming its presence and chemical environment.

-

2D NMR (COSY, HSQC): Used to assign all proton and carbon signals definitively.

-

-

Conclusion

This compound is a rationally designed pharmaceutical agent that builds upon a well-understood pharmacological scaffold. The strategic incorporation of deuterium aims to optimize its metabolic profile, potentially offering a superior therapeutic window compared to its non-deuterated parent. The selection of the maleate salt form is a critical choice intended to ensure appropriate physicochemical properties for drug development. The synthesis, characterization, and evaluation of this compound require a multidisciplinary approach, integrating advanced principles of medicinal chemistry, process development, and analytical science. This guide provides a foundational technical overview to support further research and development of this promising compound.

References

- Vertex AI Search. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.

- Taylor, D. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?

- Simson Pharma. (2025, August 8). What are Deuterated Drugs: Everything to know.

- LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development.

- ResearchGate. (n.d.). Maleate and malate salts.

- Expert Opinion on Drug Metabolism & Toxicology. (n.d.). Deuterated drugs; where are we now?

- ResearchGate. (n.d.). List of deuterated drugs under trials.

- MySkinRecipes. (n.d.). This compound.

- Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry, 32(8), 1805-13.

- Drugs.com. (2026, January 5). Clearing the Confusion on Pharmaceutical Salts & Drug Names.

- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- Ellis, D. B., et al. (1989, February 1). 9-Amino-1,2,3,4-tetrahydroacridine-1-ol (HP 029) analogues: acetylcholinesterase and amine uptake inhibitory properties. Portland Press.

- Drukarch, B., et al. (1987). Action on noradrenergic transmission of an anticholinesterase: 9-amino-1,2,3,4-tetrahydroacridine. PubMed.

- Rogawski, M. A., et al. (1987). 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels. British Journal of Pharmacology, 92(3), 521-5.

- Drukarch, B., et al. (1987). 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current. European Journal of Pharmacology, 141(1), 153-7.

- Chupakhin, O. N., et al. (2023). Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. Frontiers in Chemistry.

- Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols. Synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of Medicinal Chemistry.

- Cavalli, A., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(10), 2007-18.

- Google Patents. (n.d.). Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine.

- European Patent Office. (1996, November 6). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine.

- Agilent Technologies. (2017, September 21). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column.

- Solvias AG. (n.d.). AMINO ACID ANALYSIS: new challenges for an old technique?

Sources

- 1. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 2. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. bjcardio.co.uk [bjcardio.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. This compound [myskinrecipes.com]

- 11. isotope.com [isotope.com]

- 12. RU2076099C1 - Method of synthesis of 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]

- 13. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 9-Amino-1,2,3,4-tetrahydroacridine (THA) is a potent blocker of cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Action on noradrenergic transmission of an anticholinesterase: 9-amino-1,2,3,4-tetrahydroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

An In-Depth Technical Guide to the Identification of Tacrine Metabolic Pathways Using Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrine, the first centrally acting cholinesterase inhibitor approved for Alzheimer's disease, has a complex metabolic profile that is critical to understanding its efficacy and hepatotoxicity.[1][2][3] This guide provides a comprehensive, technically-focused framework for elucidating the metabolic pathways of Tacrine. It emphasizes the strategic use of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) to achieve accurate metabolite identification and quantification. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a self-validating and robust methodological approach.

Introduction: The Imperative of Understanding Tacrine Metabolism

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) marked a significant milestone in the therapeutic landscape of Alzheimer's disease.[1][3] However, its clinical application has been hampered by a notable incidence of hepatotoxicity, a phenomenon closely linked to its biotransformation.[2][4][5] The liver extensively metabolizes Tacrine, primarily through the cytochrome P450 (CYP) enzyme system.[2][4] Therefore, a granular understanding of these metabolic pathways is not merely an academic exercise but a crucial step in designing safer and more effective neurotherapeutics.

The primary metabolic routes for Tacrine involve Phase I oxidation reactions, predominantly catalyzed by the CYP1A2 isozyme, followed by Phase II conjugation.[1][4][6] These processes convert the parent drug into various metabolites, some of which may retain pharmacological activity or contribute to the observed toxicity.[4][7][8] This guide will detail the experimental strategies required to comprehensively map these transformations.

The "Gold Standard": Why Deuterated Standards are Essential

In the realm of quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard".[9] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H), are a prominent type of SIL-IS.[10]

Causality Behind the Choice:

The fundamental principle behind the superiority of deuterated standards lies in their near-identical physicochemical properties to the analyte of interest.[9][10] They exhibit analogous behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[9][10] This co-elution and similar ionization efficiency allow the deuterated standard to effectively normalize for variations that can compromise data integrity, such as matrix effects (ion suppression or enhancement) and instrumental drift.[10][11][12]

While structurally similar analogs can be used as internal standards, they may not perfectly mimic the analyte's behavior, potentially leading to assay bias and unreliable data.[12][13] The use of deuterated standards is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation.[10][12]

Key Advantages of Deuterated Standards in Tacrine Metabolism Studies:

-

Enhanced Accuracy and Precision: By compensating for analytical variability, deuterated standards enable highly accurate and precise quantification of Tacrine and its metabolites.[9][14][15]

-

Mitigation of Matrix Effects: Biological matrices are complex and can significantly impact ionization efficiency.[12] Deuterated standards co-elute with the analyte, experiencing the same matrix effects and thus providing reliable correction.[10][12]

-

Improved Reproducibility: The use of deuterated standards leads to more consistent and reproducible results across different analytical runs and even between different laboratories.[10][15]

-

Robust Method Validation: Incorporating deuterated standards facilitates compliance with regulatory guidelines for bioanalytical method validation.[10]

Mapping the Metabolic Landscape of Tacrine

The metabolism of Tacrine is a multi-step process involving both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: The Role of Cytochrome P450

The initial and most significant phase of Tacrine's biotransformation is oxidation, primarily mediated by the cytochrome P450 system.[2][4]

-

CYP1A2: The Primary Catalyst: The CYP1A2 isoenzyme is the principal catalyst in the oxidative metabolism of Tacrine.[1][4] It facilitates the hydroxylation of Tacrine at various positions on its aromatic rings.[4][7][8]

-

Major Metabolites: The main metabolic pathway is the hydroxylation of the benzylic carbon, which forms 1-hydroxytacrine (velnacrine), a metabolite that retains biological activity.[1][4] Other notable metabolites resulting from CYP1A2 activity include 2-hydroxytacrine, 3-hydroxytacrine, and 4-hydroxytacrine.[4][16]

Phase II Metabolism: Conjugation for Excretion

Following Phase I oxidation, the hydroxylated metabolites of Tacrine can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.[6] These reactions include:

-

Glucuronidation: The addition of a glucuronic acid moiety to the hydroxyl groups of the metabolites. Impaired glucuronidation has been linked to Tacrine-induced aminotransferase elevations in animal models.[2]

-

Sulfation: The addition of a sulfo group to the hydroxylated metabolites.

The following diagram illustrates the primary metabolic pathways of Tacrine.

Caption: Primary metabolic pathways of Tacrine.

Experimental Workflow: A Step-by-Step Technical Guide

The following section outlines a detailed, self-validating protocol for the identification and quantification of Tacrine metabolites using deuterated standards and human liver microsomes.

Materials and Reagents

-

Test Compound: Tacrine

-

Deuterated Internal Standard: Deuterated Tacrine (e.g., Tacrine-d4)

-

Biological Matrix: Pooled Human Liver Microsomes (HLMs)[17][18]

-

Cofactors: NADPH, UDPGA (for glucuronidation)[19]

-

Buffers and Solvents: Phosphate buffer (pH 7.4), Acetonitrile, Methanol, Formic Acid (LC-MS grade)[19]

-

Control Compounds: Known CYP1A2 substrate (e.g., Phenacetin) and inhibitor (e.g., Fluvoxamine)[20]

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol is designed to simulate the in vivo metabolism of Tacrine in a controlled laboratory setting.[21]

Step 1: Preparation of Solutions

-

Prepare a stock solution of Tacrine in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the deuterated Tacrine internal standard.

-

Prepare working solutions of Tacrine and the internal standard by diluting the stock solutions in the incubation buffer.

-

Prepare a solution of the NADPH cofactor in the incubation buffer.[19]

Step 2: Incubation Procedure

-

Thaw the human liver microsomes on ice.[19]

-

In a microcentrifuge tube, combine the microsomal protein, incubation buffer, and the Tacrine working solution.

-

Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.[21]

-

Initiate the metabolic reaction by adding the NADPH solution.[19][21]

-

Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).[19]

Step 3: Reaction Termination and Sample Preparation

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated Tacrine internal standard.[19][21] The inclusion of the internal standard at this stage corrects for variability in the subsequent sample processing and analysis steps.[22]

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples to pellet the precipitated proteins.[19]

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Step 4: Control Experiments for a Self-Validating System To ensure the integrity of the results, the following control experiments should be run in parallel:

-

No NADPH Control: An incubation without the NADPH cofactor to assess for any non-enzymatic degradation of Tacrine.[19]

-

No Microsome Control: An incubation without the liver microsomes to confirm that the observed metabolism is indeed enzyme-mediated.

-

Positive Control: An incubation with a known CYP1A2 substrate to verify the metabolic activity of the microsomes.

-

Inhibition Control: An incubation with a known CYP1A2 inhibitor to confirm the involvement of this specific enzyme in Tacrine metabolism.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for Tacrine metabolism.

LC-MS/MS Analysis: Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry is the analytical technique of choice for its high sensitivity and specificity in identifying and quantifying drug metabolites.[21]

Step 1: Chromatographic Separation

-

Utilize a reverse-phase C18 column to separate Tacrine and its metabolites based on their polarity.[23]

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.[23]

Step 2: Mass Spectrometric Detection

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform full-scan mass spectrometry to identify the molecular ions of potential metabolites.

-

Conduct product ion scans (MS/MS) to fragment the parent ions and obtain structural information for metabolite identification.

-

Develop a multiple reaction monitoring (MRM) method for the sensitive and specific quantification of Tacrine and its identified metabolites.[23]

Data Presentation: Mass-to-Charge Ratios

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tacrine | 199.1 | 171.2 |

| Tacrine-d4 (IS) | 203.1 | 175.2 |

| Monohydroxylated Metabolites | 215.1 | Varies |

| Dihydroxylated Metabolites | 231.1 | Varies |

| Glucuronide Conjugates | 391.1 | 215.1 |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.[23]

Conclusion: Synthesizing Data for a Comprehensive Metabolic Profile

By systematically applying the methodologies outlined in this guide, researchers can construct a comprehensive metabolic profile of Tacrine. The use of deuterated internal standards is paramount to achieving the level of accuracy and precision required for regulatory submissions and for making informed decisions in the drug development process.[15] A thorough understanding of Tacrine's metabolic fate is indispensable for the rational design of next-generation Alzheimer's therapeutics with improved safety profiles.

References

-

Tacrine - Wikipedia. [Link]

-

Tacrine - LiverTox - NCBI Bookshelf - NIH. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

-

Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed. [Link]

-

Possible Role of Hydroxylated Metabolites of Tacrine in Drug Toxicity and Therapy of Alzheimer's Disease | Bentham Science Publishers. [Link]

-

The Role of Internal Standards In Mass Spectrometry - SCION Instruments. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [Link]

-

Inhibition of murine cytochrome P4501A by tacrine: in vitro studies - PubMed. [Link]

-

Identification of a 3-hydroxylated tacrine metabolite in rat and man: metabolic profiling implications and pharmacology - PubMed. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. [Link]

-

Designing Stable Isotope Labeled Internal Standards - Acanthus Research. [Link]

-

The Value of Deuterated Internal Standards - KCAS Bio. [Link]

-

Tacrine | C13H14N2 | CID 1935 - PubChem - NIH. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. [Link]

-

Deuterium Labelled Drug Standards | Pharmaceutical R&D - SV ChemBioTech. [Link]

-

Highly Sensitive LC–MS-MS Method for the Determination of Tacrine in Rat Plasma: Application to Pharmacokinetic Studies in Rats | Journal of Chromatographic Science | Oxford Academic. [Link]

-

Determination of tacrine and its metabolites in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed. [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

-

Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC. [Link]

-

Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. [Link]

-

Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [Link]

-

Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed. [Link]

-

What is the mechanism of Tacrine Hydrochloride? - Patsnap Synapse. [Link]

-

How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

-

Fluvoxamine - Wikipedia. [Link]

Sources

- 1. Tacrine - Wikipedia [en.wikipedia.org]

- 2. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. Deuterium Labelled Drug Standards | Pharmaceutical R&D [svchembiotech.com]

- 16. Identification of a 3-hydroxylated tacrine metabolite in rat and man: metabolic profiling implications and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UK [thermofisher.com]

- 20. Fluvoxamine - Wikipedia [en.wikipedia.org]

- 21. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 22. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 23. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes & Protocols: Quantitative Bioanalysis Using 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 as an Internal Standard

Abstract

This document provides a comprehensive guide for the utilization of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 (d3-THA-OH) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of its corresponding analyte, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol (a metabolite of Tacrine), in biological matrices.[1][2] The protocol emphasizes the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for its high sensitivity and selectivity in bioanalysis.[3] We present a detailed workflow from sample preparation to method validation, grounded in established regulatory principles, to ensure data integrity, accuracy, and reproducibility for researchers in pharmacology, drug metabolism, and pharmacokinetic (DMPK) studies.

Introduction: The Imperative for an Ideal Internal Standard

In quantitative bioanalysis, the complexity of biological matrices such as plasma, serum, and urine presents significant challenges, including ion suppression or enhancement, variable extraction recovery, and volumetric inconsistencies. An internal standard (IS) is introduced into every sample, calibrator, and quality control (QC) sample at a known, constant concentration to normalize for these variations. The ideal IS co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and chromatographic separation.

Stable Isotope-Labeled (SIL) internal standards are widely considered the "gold standard" for LC-MS/MS-based quantification.[4][5][6] By replacing specific atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), a SIL-IS is created that is chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[7] This near-perfect chemical mimicry allows the SIL-IS to effectively track and compensate for nearly all sources of analytical variability, a feat that structural analogs often fail to achieve.[4][6]

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 is the deuterated form of a primary metabolite of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][8] Accurate quantification of this metabolite is crucial for understanding Tacrine's metabolic profile and pharmacokinetic properties. The d3-labeled standard provides the necessary analytical rigor for these demanding studies.

Analyte and Internal Standard Profile

A suitable SIL-IS must have a sufficient mass difference from the analyte to prevent isotopic crosstalk and the label must be positioned on a non-exchangeable part of the molecule.[7]

| Property | Analyte: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol | Internal Standard: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 |

| Synonyms | 1-Hydroxy-THA; HP-029 (maleate salt)[1] | d3-1-Hydroxy-THA |

| Molecular Formula | C₁₃H₁₄N₂O | C₁₃H₁₁D₃N₂O |

| Molecular Weight | 214.26 g/mol [9] | 217.28 g/mol |

| Mass Difference | N/A | +3 Da |

| Rationale for Use | N/A | Provides a stable, non-exchangeable deuterium label with a sufficient mass shift for clear differentiation in MS/MS analysis, while ensuring identical chromatographic and extraction behavior.[7] |

Quantitative Bioanalytical Workflow

The following protocol details a robust method for quantifying 9-Amino-1,2,3,4-tetrahydroacridin-1-ol in human plasma using its d3-labeled internal standard.

Required Materials and Reagents

-

Analytes: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate[10]

-

Biological Matrix: Blank human plasma (K₂EDTA)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)

-

Equipment: Analytical balance, vortex mixer, microcentrifuge, calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC and 6470 TQ)[11]

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the d3-IS into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.

-

Analyte Working Solutions for Calibration Curve & QCs: Serially dilute the analyte primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards and quality control samples.

-

Internal Standard Working Solution (IS-WS): Dilute the d3-IS primary stock solution with methanol to a final concentration of 100 ng/mL. This concentration may be optimized based on the MS response.

Preparation of Calibration Standards and Quality Controls (QCs)

Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve the desired concentrations. A typical calibration curve might range from 0.1 to 100 ng/mL.

| Standard Level | Analyte Concentration (ng/mL) | Blank Plasma Volume (µL) | Spiking Solution Volume (µL) |

| LLOQ | 0.1 | 95 | 5 |

| CAL 2 | 0.2 | 95 | 5 |

| CAL 3 | 0.5 | 95 | 5 |

| CAL 4 | 2.0 | 95 | 5 |

| CAL 5 | 10.0 | 95 | 5 |

| CAL 6 | 40.0 | 95 | 5 |

| CAL 7 | 80.0 | 95 | 5 |

| ULOQ | 100.0 | 95 | 5 |

| QC Low | 0.3 | 95 | 5 |

| QC Mid | 15.0 | 95 | 5 |

| QC High | 75.0 | 95 | 5 |

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma samples.[12][13][14]

Protocol:

-

Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS-WS (100 ng/mL) to each tube and briefly vortex.[15]

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[13][15][16] The 3:1 ratio of precipitant to plasma is standard.[16]

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Alternative Extraction Techniques:

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive. Involves extracting the analyte into an immiscible organic solvent (e.g., methyl tert-butyl ether).[17][18][19]

-

Solid-Phase Extraction (SPE): Provides the cleanest samples by selectively adsorbing the analyte onto a solid sorbent and washing away interferences.[20][21][22] It is highly effective but requires more extensive method development.[18][20]

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters. Optimization is required for specific instrumentation.

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC System |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Analyte) | m/z 215.1 → 198.1 (Proposed; requires optimization) |

| MRM Transition (d3-IS) | m/z 218.1 → 201.1 (Proposed; requires optimization) |

| Key MS Parameters | Collision Energy (CE), Declustering Potential (DP) - must be optimized for each transition. Based on Tacrine (a related compound), CE might be around 43 V.[23] |

Bioanalytical Method Validation (BMV)

A full validation of the bioanalytical method is mandatory to ensure its reliability for intended use.[24][25][26] The validation must be performed according to the latest guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[27][28][29]

Acceptance Criteria Summary

The following table summarizes the generally accepted criteria for BMV based on FDA and EMA guidelines.[25][27][30]

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six unique sources of blank matrix. |

| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for LLOQ). A correlation coefficient (r²) of ≥0.99 is typically expected. |

| Accuracy | The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ). |

| Precision | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at the LLOQ). |

| Matrix Effect | The IS-normalized matrix factor should have a %CV ≤ 15% across at least six unique matrix sources. |

| Recovery | Recovery of the analyte and IS should be consistent, precise, and reproducible. |

| Stability | Analyte concentrations in stability test samples must be within ±15% of the nominal concentration. |

Conclusion

The use of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 as a stable isotope-labeled internal standard provides the highest level of analytical confidence for the quantification of its unlabeled counterpart in complex biological fluids. The protocol outlined in this document, combining a straightforward protein precipitation with sensitive LC-MS/MS detection, offers a robust starting point for method development. Adherence to rigorous validation principles as defined by regulatory agencies is paramount to ensuring that the data generated is reliable, reproducible, and suitable for making critical decisions in drug development and clinical research.

References

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

-

Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

-

European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Bakhshi, M., & Feng, Y. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(22), 7516. Retrieved from [Link]

-

Slideshare. Bioanalytical method validation emea. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-7. Retrieved from [Link]

-

Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. Retrieved from [Link]

-

Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

-

Galić, N., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1438. Retrieved from [Link]

-

Tukuljac, A., et al. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences, 3(4), 578-584. Retrieved from [Link]

-

Pilli, N. R., et al. (2015). Highly Sensitive LC–MS-MS Method for the Determination of Tacrine in Rat Plasma: Application to Pharmacokinetic Studies in Rats. Journal of Chromatographic Science, 53(5), 735-742. Retrieved from [Link]

-

Jemal, M., et al. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2125-32. Retrieved from [Link]

-

Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

Xu, R., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Bioanalysis, 4(1), 87-100. Retrieved from [Link]

-

Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

-

Ekman, A., et al. (1993). Determination of tacrine and its metabolites in human plasma and urine by high-performance liquid chromatography and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 622(1), 91-99. Retrieved from [Link]

-

Vasileva, L., et al. (2019). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 38(4), 450-457. Retrieved from [Link]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

Shutske, G. M., et al. (1989). 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics. Journal of medicinal chemistry, 32(8), 1805–1813. Retrieved from [Link]

-

Korabecny, J., et al. (2023). Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism. ChemRxiv. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

PubChem. 9-Amino-1,2,3,4-tetrahydroacridin-4-ol. Retrieved from [Link]

-

Waters Corporation. Determination of Free Amino Acids Content in Alcoholic and Non-Alcoholic Beverages Using the AccQ•Tag™ Ultra Derivatization. Retrieved from [Link]

-

Calder, A. G., et al. (1999). Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards. Rapid communications in mass spectrometry, 13(21), 2080-3. Retrieved from [Link]

Sources

- 1. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 9-Amino-1,2,3,4-tetrahydroacridin-4-ol | C13H14N2O | CID 179850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. Technical Tip: Protein Precipitation [phenomenex.com]

- 14. agilent.com [agilent.com]

- 15. a protein precipitation extraction method [protocols.io]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. waters.com [waters.com]

- 20. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jk-sci.com [jk-sci.com]

- 22. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. ema.europa.eu [ema.europa.eu]

- 26. moh.gov.bw [moh.gov.bw]

- 27. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 28. bioanalysisforum.jp [bioanalysisforum.jp]

- 29. fda.gov [fda.gov]

- 30. academy.gmp-compliance.org [academy.gmp-compliance.org]

Quantitative Analysis and Identification of Deuterated Velnacrine Metabolites Using High-Resolution Mass Spectrometry

An Application Note for Drug Metabolism Research

Abstract

This application note provides a comprehensive protocol for the detection and characterization of deuterated Velnacrine metabolites in biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Velnacrine (1-hydroxytacrine), a primary metabolite of the cholinesterase inhibitor Tacrine, is a subject of significant interest in neuropharmacology and drug metabolism studies.[1][2] The use of stable isotope labeling, specifically with deuterium, offers a powerful strategy for unequivocally tracing metabolic pathways and providing a robust internal standard for quantitative analysis.[3] This guide details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on explaining the scientific rationale behind each methodological choice to ensure reliable and reproducible results for researchers in drug development.

Introduction: The Rationale for Deuterated Metabolite Analysis

Velnacrine is an active metabolite of Tacrine and a potent cholinesterase inhibitor itself, investigated for its potential in managing symptoms of Alzheimer's disease.[1][4][5] Understanding its metabolic fate is crucial for evaluating the overall pharmacokinetics and safety profile of its parent drug, Tacrine.[6] Drug metabolism studies traditionally face the challenge of distinguishing drug-derived molecules from a complex background of endogenous biochemicals.

Stable Isotope Labeling (SIL), particularly with deuterium (²H), provides an elegant solution to this challenge.[7] By replacing specific hydrogen atoms with deuterium, a "mass tag" is introduced into the Velnacrine molecule.[8] This modification is subtle enough to not significantly alter the compound's chemical or biological properties but creates a distinct mass shift that is easily detectable by a mass spectrometer.[7][9] This allows researchers to:

-

Trace Metabolic Pathways: Unambiguously identify metabolites by searching for the specific mass shift corresponding to the deuterium label plus any metabolic modifications (e.g., hydroxylation).[3]

-

Improve Quantitative Accuracy: Use the deuterated parent drug as an ideal internal standard, as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable quantification.[9]

-

Elucidate Reaction Mechanisms: Investigate kinetic isotope effects to understand which C-H bonds are involved in rate-limiting metabolic steps.[10]

This guide focuses on a robust LC-MS/MS workflow using a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both the sensitivity for quantification and the mass accuracy for confident metabolite identification.[11][12]

Experimental Design and Methodology

A successful analysis hinges on a meticulously planned workflow that integrates clean sample preparation, efficient chromatographic separation, and sensitive mass spectrometric detection.

Diagram 1: Velnacrine Metabolism and Deuteration

The following diagram illustrates the metabolic hydroxylation of Velnacrine and the concept of a deuterated analog (Velnacrine-d₄) which would be used as an internal standard.

Caption: Metabolic conversion of Velnacrine and its deuterated analog.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analytes of interest from complex biological matrices like plasma or urine, which contain proteins, salts, and lipids that can interfere with LC-MS analysis.[13][14] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering excellent recovery and sample cleanup.[14][15]

Rationale for SPE: A C18-based sorbent is chosen for its reversed-phase properties, which effectively retains moderately non-polar compounds like Velnacrine while allowing polar interferences (e.g., salts) to be washed away.[16]

Protocol 1: Solid-Phase Extraction of Velnacrine from Plasma

-

Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 100 ng/mL Velnacrine-d₄ in methanol). Vortex for 30 seconds.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[16]

-

Analyte Elution: Elute Velnacrine and its metabolites with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[16]

Liquid Chromatography (LC) Separation

Effective chromatographic separation is essential to resolve metabolites from each other and from matrix components, which minimizes ion suppression and ensures accurate quantification.[17] A reversed-phase C18 column is the standard for this type of analysis.

Rationale for LC Parameters: A gradient elution starting with a high aqueous component allows for the retention and focusing of analytes at the head of the column, while the increasing organic solvent concentration subsequently elutes them based on their hydrophobicity. The addition of formic acid to the mobile phase acidifies it, promoting the protonation of the basic nitrogen atoms in Velnacrine, which is crucial for efficient positive-mode electrospray ionization (ESI).[16][18]

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 | |

| Table 1: Recommended UHPLC settings for Velnacrine metabolite separation. |

Mass Spectrometry (MS) Settings and Detection

The mass spectrometer is the core of the analytical workflow. A Q-TOF instrument is recommended for its ability to perform both high-resolution full scans for unknown metabolite discovery and targeted MS/MS scans for structural confirmation and quantification.[12][19]

Diagram 2: Overall Analytical Workflow

Caption: Workflow for deuterated Velnacrine metabolite analysis.

Ionization Source Parameters

Electrospray Ionization (ESI) in positive ion mode is the preferred method for Velnacrine and its metabolites due to the presence of readily protonated amine functionalities.

| Parameter | Typical Setting | Rationale |

| Ionization Mode | ESI Positive | Velnacrine's structure contains basic nitrogen atoms that are easily protonated to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electric field for efficient droplet formation and ion desolvation. |

| Source Temperature | 120 - 150 °C | Assists in the desolvation of ions from the ESI droplets without causing thermal degradation. |

| Desolvation Temperature | 350 - 450 °C | Ensures complete solvent evaporation from the ions before they enter the mass analyzer. |

| Nebulizer Gas (N₂) Flow | 600 - 800 L/hr | Aids in the formation of a fine spray of droplets, enhancing the ionization efficiency. |

| Table 2: Recommended ESI source parameters. |

Data Acquisition Strategy

A dual-mode approach is highly effective. An initial untargeted full scan analysis identifies potential metabolites, followed by a targeted MS/MS analysis for confirmation and quantification.

-

Full Scan MS (Discovery): In this mode, the instrument scans a wide mass range (e.g., m/z 100-1000) to detect all ionizable compounds eluting from the column. The high-resolution capability of the TOF analyzer allows for the determination of accurate masses, which can be used to generate potential elemental formulas for unknown peaks.[20] Deuterated metabolites are identified by searching the data for mass peaks corresponding to the expected mass shift from the parent drug, plus the mass of the metabolic modification (e.g., +16 Da for hydroxylation).

-

Targeted MS/MS (Confirmation & Quantification): This is a more sensitive and specific mode where the first quadrupole (Q1) is set to isolate a specific precursor ion (e.g., the [M+H]⁺ of deuterated hydroxylated Velnacrine).[21] This isolated ion is then fragmented in the collision cell (Q2), and the resulting product ions are analyzed by the TOF. This provides a structural fingerprint of the molecule and is used for Multiple Reaction Monitoring (MRM) in quantitative studies.[21][22]

Protocol 2: Mass Spectrometry Data Acquisition

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy (<5 ppm).

-

Full Scan Acquisition: Perform an initial injection acquiring data in full scan MS mode over a range of m/z 100-1000.

-

Metabolite Identification: Process the full scan data to find peaks that correspond to the predicted masses of Velnacrine metabolites, including the deuterium mass shift.

-

Targeted MS/MS Method Development:

-

Select the accurate mass of the suspected deuterated metabolite as the precursor ion.

-

Optimize the collision energy (CE) to produce a stable and informative fragmentation pattern. Start with a CE ramp (e.g., 10-40 eV) to identify the most abundant and specific product ions.

-

-

Final Analysis: Re-inject samples using the targeted MS/MS method to confirm the identity of the metabolites and perform quantification.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ions (m/z) | Collision Energy (eV) | Purpose |

| Velnacrine | 215.12 | Fragment A, Fragment B | 20 - 35 | Analyte |

| Velnacrine-d₄ (Internal Std) | 219.14 | Fragment A+4, Fragment B | 20 - 35 | Internal Standard for Quantification |

| Hydroxylated Velnacrine | 231.11 | Fragment C, Fragment D | 25 - 40 | Metabolite 1 |

| Deuterated Hydroxy-Velnacrine | 235.14 | Fragment C+4, Fragment D | 25 - 40 | Identification of Deuterated Metabolite 1 |

| Table 3: Example of predicted mass transitions for Velnacrine and its metabolites. Note: Specific product ions must be determined empirically by fragmenting the parent standard. |

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the detection and analysis of deuterated Velnacrine metabolites. The strategic use of deuterium labeling simplifies metabolite tracking and enables highly accurate quantification when used as an internal standard. The combination of meticulous solid-phase extraction, optimized UHPLC separation, and high-resolution Q-TOF mass spectrometry provides the specificity and sensitivity required for demanding drug metabolism and pharmacokinetic studies. By understanding the rationale behind each parameter, researchers can adapt and validate this workflow for their specific needs, ultimately leading to higher quality data and a deeper understanding of the metabolic fate of Velnacrine.

References

- Benchchem. (n.d.). Comparative Guide to Analytical Methods for the Simultaneous Detection of Velnacrine Maleate and its Metabolites.

- Longdom Publishing. (n.d.). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies.

- ENIGMA - Lawrence Berkeley National Laboratory. (n.d.). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database.

-

Forsberg, E. M., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 8(3), 451–460. Retrieved from [Link]

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Retrieved from [Link]

- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.

-

Dargan, P. I., & Wood, D. M. (2012). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 58(5), 826-828. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices.

-

PubChem. (n.d.). Velnacrine. Retrieved from [Link]

-

Fang, W. J., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(4), 567-581. Retrieved from [Link]

-

Wikipedia. (n.d.). Velnacrine. Retrieved from [Link]

- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.

- Isotope Science / Alfa Chemistry. (n.d.). Deuterium Labeled Products-Medical Research.

- Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.

- ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID).

- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.

- ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.

- American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.

-

Atzrodt, J., et al. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. Retrieved from [Link]

- precisionFDA. (n.d.). VELNACRINE.

- SciSpace. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences.

-

Waters Corporation. (2011). High Sensitivity Tandem Quadrupole MS for Quantitative LC/MS/MS Analysis of Low Exposure Pharmaceuticals. Retrieved from [Link]

- SIELC Technologies. (n.d.). Separation of Vincristine on Newcrom R1 HPLC column.

-

Gutzmann, H., & Hadler, D. (1998). Pharmacodynamic and early clinical studies with velnacrine. Pharmacopsychiatry, 31(S 1), 26-31. Retrieved from [Link]

-

Wilde, M. I., & Plosker, G. L. (1994). Velnacrine in Alzheimer's Disease: An Initial Appraisal of its Clinical Potential. CNS Drugs, 1(6), 469-483. Retrieved from [Link]

-

Manzoni, C., et al. (2001). Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease. Bioorganic & Medicinal Chemistry, 9(11), 2921-2928. Retrieved from [Link]

-

Kamble, A., et al. (2025). From MS1 to Structure: A Van Krevelen–DBE–Aromaticity‐Based Framework for Annotating Specialized Metabolites via High‐Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

-

MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

- UWSpace - University of Waterloo. (n.d.). Metabolism, transport, and physiologically based pharmacokinetic modelling of novel tacrine derivatives.

Sources

- 1. Velnacrine - Wikipedia [en.wikipedia.org]

- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 7. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. scispace.com [scispace.com]

- 11. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Characterization of Metabolites Guided by the METLIN Database – ENIGMA [enigma.lbl.gov]

- 12. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijisrt.com [ijisrt.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 18. Separation of Vincristine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. ijpras.com [ijpras.com]

- 20. From MS1 to Structure: A Van Krevelen–DBE–Aromaticity‐Based Framework for Annotating Specialized Metabolites via High‐Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

- 22. technologynetworks.com [technologynetworks.com]

Troubleshooting & Optimization

Preventing isotopic exchange in 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 samples

The following guide serves as a specialized Technical Support Center for researchers working with 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 (a deuterated metabolite of Tacrine).

This guide prioritizes Isotopic Integrity , addressing the specific chemical vulnerabilities of the tetrahydroacridine scaffold that lead to deuterium-hydrogen (D/H) exchange.

Compound: 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 (1-Hydroxytacrine-d3) Application: LC-MS/MS Quantitation, DMPK Studies Support Level: Tier 3 (Senior Application Scientist)

Part 1: The Mechanism of Failure (Why Exchange Occurs)

Before troubleshooting, you must diagnose where the deuterium label is located on your specific isomer. The "d3" designation is ambiguous without a Certificate of Analysis (CoA).

The Three Vulnerability Zones

-

Zone A: Heteroatom Labels (-OD, -ND₂)

-

Risk Level: Critical / Instantaneous.

-

Mechanism: If your "d3" label is on the hydroxyl (-OH) or amine (-NH₂) groups, these protons are "labile."[1] They will exchange with solvent water or methanol within seconds.

-

Verdict: These are generally unsuitable as internal standards for reverse-phase LC-MS unless used in strictly aprotic conditions.

-

-

Zone B: Saturated Ring (C2, C3, C4)

-

Risk Level: Moderate (Condition Dependent).

-

Mechanism: The 1-hydroxyl group can undergo metabolic or oxidative conversion to a ketone (1-oxo-tacrine) . Once a ketone forms, the alpha-protons (at C2) become acidic (pKa ~20) and subject to keto-enol tautomerism . This allows solvent protons to swap with the deuterium label.[1][2]

-

Catalysts: High pH (base catalysis) and heat.

-

-

Zone C: Aromatic Ring (C5, C6, C7, C8)

-

Risk Level: Low (Stable).

-

Mechanism: Deuteriums on the benzene ring are generally stable against back-exchange under standard biological and LC conditions.

-

Note: If you are observing exchange here, it is likely due to extreme acid hydrolysis or high-energy in-source fragmentation, not solution-phase exchange.

-

Part 2: Troubleshooting & FAQs

Q1: My internal standard (IS) signal decreases over time in the autosampler. Is this exchange?

Diagnosis: Likely Yes , if the solvent is protic (Methanol/Water). The Fix:

-

Switch Solvents: Change your sample diluent from Methanol (MeOH) to Acetonitrile (ACN) . Methanol is a protic solvent and facilitates proton transfer. ACN is aprotic.

-

Temperature: Lower the autosampler temperature to 4°C . Exchange rates double roughly every 10°C increase.

Q2: I see a "mass shift" (M+3 becoming M+2 or M+0) during extraction.

Diagnosis: pH-catalyzed exchange during LLE (Liquid-Liquid Extraction) or PPT (Protein Precipitation). The Fix:

-

Neutralize: The acridine nitrogen is basic (pKa ~10). If you use strong acids (TFA, Formic Acid > 1%) or strong bases (NaOH) during extraction, you catalyze the exchange of protons on the saturated ring.

-

Buffer: Buffer your extraction to pH 7.4 (Physiological pH) where the structure is most stable.

Q3: Can I use D₂O (Deuterium Oxide) to stop the exchange?

Diagnosis: A common misconception. The Insight: Adding D₂O only helps if the label is on a labile site (-OH/-NH). However, D₂O is expensive and creates chromatographic isotope effects (retention time shifts). Better Strategy: Use a stable C-D labeled standard (where D is on the carbon backbone) and use standard solvents. If you must use a labile label, you are forced to use aprotic solvents (DMSO/ACN) strictly.

Part 3: Step-by-Step Protocols

Protocol A: Safe Stock Preparation

Objective: Minimize initial exposure to exchange catalysts.

-

Glassware Prep: Use silanized amber glass vials. Active hydroxyls on untreated glass can act as weak acid catalysts.

-

Solvent: Dissolve the solid standard in 100% DMSO or 100% Methanol-d4 (if protic solvent is absolutely necessary for solubility). Avoid water.

-

Storage: Store aliquots at -80°C . Do not freeze-thaw more than once.

Protocol B: "Exchange-Proof" Extraction Workflow

Objective: Process plasma/tissue samples without stripping the label.

| Step | Action | Critical Technical Note |

| 1. Thawing | Thaw samples on ice (4°C). | Heat accelerates exchange kinetics. |

| 2. Spiking | Add IS (in ACN) to the sample. | Do not premix IS in water/methanol. |

| 3. Precipitation | Add chilled Acetonitrile (1:3 v/v). | Avoid Methanol.[1] Avoid acidification (Formic Acid) if possible. |

| 4. Vortex/Spin | Vortex 30s, Centrifuge 10 min @ 4000g. | Keep temperature controlled (4°C). |

| 5. Dilution | Dilute supernatant with Water (neutral) . | If mobile phase requires acid, ensure residence time in the autosampler is <4 hours. |

Part 4: Visualization of Logic

Diagram 1: Isotopic Integrity Decision Matrix

Caption: A logic flow to determine the root cause of signal loss based on label position and experimental conditions.

Diagram 2: The Keto-Enol Exchange Trap

Caption: Mechanism showing how oxidation of the 1-hydroxyl group activates C2-protons for exchange.

References

-

Wang, S., & Cyronak, M. (2013). Deuterium/Hydrogen Exchange of Internal Standards in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[3]

-

BenchChem Technical Support. (2025). Optimizing LC-MS for Deuterated Compounds: Preventing Back-Exchange.

-

Jorgensen, T. J. D. (2020). Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS. Analytical Chemistry.

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

PubChem. (2025). 9-Amino-1,2,3,4-tetrahydroacridine hydrate Structure and Properties.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Bioanalytical Assays for Tacrine Using Deuterated Metabolites